molecular formula C9H12N2O3S B2539678 Ethyl 4-methoxy-2-(methylthio)-pyrimidine-5-carboxylate CAS No. 1092301-59-1

Ethyl 4-methoxy-2-(methylthio)-pyrimidine-5-carboxylate

Cat. No. B2539678
CAS RN: 1092301-59-1
M. Wt: 228.27
InChI Key: FNWWMJPISKFNPW-UHFFFAOYSA-N
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Description

Ethyl 4-methoxy-2-(methylthio)-pyrimidine-5-carboxylate, also known as EMPC, is an organic compound with many potential applications in scientific research. It has a molecular weight of 212.27 g/mol and a chemical formula of C7H10N2O3S. EMPC has been studied in a variety of research areas, including its synthesis method, mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Scientific Research Applications

properties

IUPAC Name

ethyl 4-methoxy-2-methylsulfanylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-4-14-8(12)6-5-10-9(15-3)11-7(6)13-2/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWWMJPISKFNPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1OC)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methoxy-2-(methylthio)-pyrimidine-5-carboxylate

Synthesis routes and methods

Procedure details

A mixture of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (2.5 g, 10.74 mmol) and sodium methoxide (2.50 mL, 13.11 mmol) in methanol (107 mL) was stirred at room temperature under nitrogen for 4 h, quenched with acetic acid (5 mL), and concentrated. The oily residue was purified by flash chromatography on silica gel using 0-40% ethyl acetate in hexanes to give methyl 4-methoxy-2-(methylthio)pyrimidine-5-carboxylate as a white solid (0.52 g, 23%) and ethyl 4-methoxy-2-(methylthio)pyrimidine-5-carboxylate as a colorless oil (0.61 g, 25%). Methyl 4-methoxy-2-(methylthio)pyrimidine-5-carboxylate: 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 8.83 (s, 1H), 4.11 (s, 3H), 3.90 (s, 3H), 2.60 (s, 3H). LCMS: R.T.=0.92; [M+H]+=229.1. Ethyl 4-methoxy-2-(methylthio)pyrimidine-5-carboxylate: 1H NMR (400 MHz, CHLOROFORM-d) δ 8.82 (s, 1H), 4.36 (q, J=7.0 Hz, 2H), 4.11 (s, 3H), 2.60 (s, 3H), 1.38 (t, J=7.2 Hz, 3H). LCMS: R.T.=0.92; [M+H]+=229.1.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
107 mL
Type
solvent
Reaction Step One

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